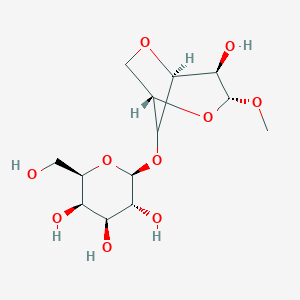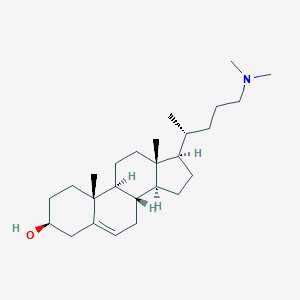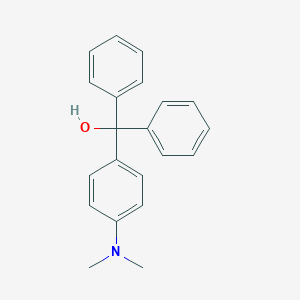
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate, also known as DMTSB-NHS, is a chemical compound used in scientific research for various applications. This compound is a derivative of benzoic acid and is widely used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds.
科学研究应用
DMSTB-NHS is widely used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology.
作用机制
DMSTB-NHS reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is known as the NHS ester reaction. The reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides.
生化和生理效应
DMSTB-NHS does not have any significant biochemical or physiological effects. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction takes place in vitro and does not have any significant effects on living organisms.
实验室实验的优点和局限性
DMSTB-NHS has several advantages in lab experiments. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides. DMSTB-NHS is also stable and can be stored for long periods without degradation. However, DMSTB-NHS has some limitations in lab experiments. It is a toxic compound and should be handled with care. DMSTB-NHS is also expensive, and its synthesis requires specialized equipment and expertise.
未来方向
DMSTB-NHS has several future directions in scientific research. It is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS can also be used in the development of new chemical probes for the study of protein-protein interactions. Furthermore, DMSTB-NHS can be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, DMSTB-NHS can be used in the development of new materials for various applications such as drug delivery, tissue engineering, and biosensors.
Conclusion:
In conclusion, DMSTB-NHS is a highly reactive compound used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS is a stable and specific compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. DMSTB-NHS has several advantages in lab experiments, but it also has some limitations. Finally, DMSTB-NHS has several future directions in scientific research, and it can be used in the development of new chemical probes, diagnostic tools, and materials.
合成方法
The synthesis of DMSTB-NHS involves the reaction of 2,4-dimethoxybenzoic acid with trimethyltin chloride and succinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in anhydrous conditions and yields DMSTB-NHS as a white solid.
属性
CAS 编号 |
130168-12-6 |
|---|---|
产品名称 |
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate |
分子式 |
C16H21NO6Sn |
分子量 |
442.1 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-trimethylstannylbenzoate |
InChI |
InChI=1S/C13H12NO6.3CH3.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;;;;/h3-4H,5-6H2,1-2H3;3*1H3; |
InChI 键 |
ONVCJOVAGWAHRI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
其他 CAS 编号 |
130168-12-6 |
同义词 |
N-succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate SDTSB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



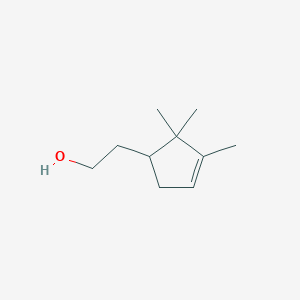
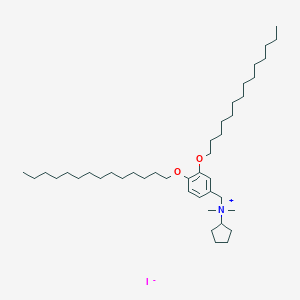
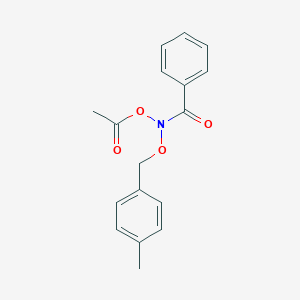




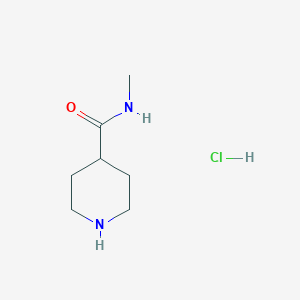
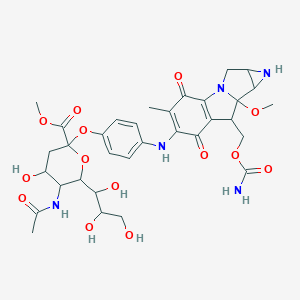
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)

